The compound is cataloged under various chemical databases, including PubChem (CID 59536931) and ChemicalBook, where it is listed with its CAS number 1082329-76-7. It is primarily classified as an amine due to the presence of the amino group, and its structure includes a chlorophenyl group which contributes to its chemical properties and reactivity.
The synthesis of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine typically involves several steps:
The molecular structure of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine can be described as follows:
NCC(c1ccccc1Cl)NC(=O)OC(C)(C)C
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine largely depends on its interactions with biological targets:
The physical and chemical properties of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine include:
The applications of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine are diverse and include:
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2